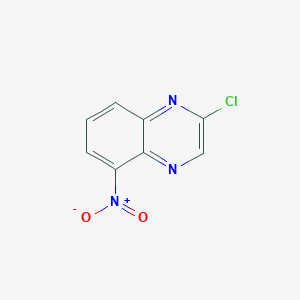

2-Chloro-5-nitroquinoxaline

Description

2-Chloro-5-nitroquinoxaline (CAS: 55687-01-9) is a halogenated nitroquinoxaline derivative characterized by a quinoxaline backbone substituted with a chlorine atom at position 2 and a nitro group at position 3. It is synthesized via nucleophilic aromatic substitution reactions, often starting from precursors like 2,3-dichloro-6-nitroquinoxaline or analogous intermediates . The compound exhibits >95% purity in commercial and research-grade preparations, making it suitable for biological assays and pharmaceutical studies .

Propriétés

IUPAC Name |

2-chloro-5-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-7-4-10-8-5(11-7)2-1-3-6(8)12(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLXKWNSXXAUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743788 | |

| Record name | 2-Chloro-5-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-01-9 | |

| Record name | 2-Chloro-5-nitroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitroquinoxaline typically involves the nitration of 2-chloroquinoxaline. One common method includes the following steps:

Nitration Reaction: 2-Chloroquinoxaline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the nitro compound.

Reaction Conditions: The reaction is usually performed at temperatures ranging from 0°C to 50°C. The reaction mixture is stirred for several hours to ensure complete nitration.

Isolation and Purification: After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-5-nitroquinoxaline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Reduction Reagents: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder with hydrochloric acid.

Substitution Reagents: Amines, thiols, alkoxides, and other nucleophiles in the presence of a base or under acidic conditions.

Major Products Formed:

Reduction Product: 2-Amino-5-nitroquinoxaline.

Substitution Products: Various substituted quinoxalines depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Chloro-5-nitroquinoxaline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in various therapeutic areas:

- Antimicrobial Activity : Studies have demonstrated significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism involves disruption of bacterial cell wall synthesis.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines through activation of caspase pathways. In vitro assays showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Biological Studies

The compound is utilized as a probe to study enzyme mechanisms and as a ligand in receptor binding studies. Its ability to interact with various biochemical pathways makes it valuable for understanding cellular processes and drug interactions.

Industrial Applications

In industrial settings, this compound is employed in the synthesis of dyes, pigments, and other chemicals. Its versatility allows for modifications that can enhance performance in these applications.

Antimicrobial Activity

A study highlighted the compound's effectiveness against E. coli and S. aureus. The results indicated that the compound exhibited MIC values that were competitive with traditional antibiotics, showcasing its potential as an alternative treatment option.

Anticancer Research

In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cells. The activation of apoptotic pathways was confirmed through caspase activity assays, indicating its promise as a candidate for further development into anticancer therapies.

Biodegradation Studies

Research on strain CNP-8 revealed its capability to utilize this compound as a sole carbon source, leading to complete degradation within 36 hours. This highlights the compound's environmental relevance and potential applications in bioremediation strategies .

Data Table: Biological Activities of this compound

Research Findings

Recent investigations have focused on structural modifications of this compound derivatives to enhance their biological activity:

- Structural Modifications : Variations in the quinoxaline structure have led to compounds with improved efficacy against specific pathogens or enhanced cytotoxicity against cancer cells.

- Mechanistic Insights : Studies on the interaction between these compounds and cellular targets have provided valuable insights into their modes of action, informing future drug design efforts.

Mécanisme D'action

The mechanism of action of 2-Chloro-5-nitroquinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Quinoxaline derivatives are structurally diverse, with variations in substituent type, position, and electronic properties. Below is a comparative analysis of 2-Chloro-5-nitroquinoxaline with key analogues:

Reactivity and Functionalization

- Nucleophilic Substitution: this compound undergoes substitution at C2 with amines or thiols, while the dichloro analogue (2,3-Dichloro-6-nitroquinoxaline) allows sequential substitutions at C2 and C3 . Ethyl 2-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate exhibits reactivity at the ester group, enabling coupling reactions for drug-delivery systems .

- Biological Activity: Nitroquinoxalines (e.g., 55687-01-9) are explored as kinase inhibitors due to their planar aromatic structure. In contrast, dihydroquinoxalines (e.g., 14152-57-9) show reduced cytotoxicity, favoring their use in non-therapeutic applications .

Stability and Purity

- This compound and its dichloro-nitro analogue are stable under inert atmospheres but degrade in prolonged UV exposure.

Activité Biologique

2-Chloro-5-nitroquinoxaline (C8H4ClN3O2) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

This compound is a derivative of quinoxaline, characterized by the presence of both chlorine and nitro groups. These structural features contribute to its unique reactivity and biological properties. The compound has been studied for its potential as an antimicrobial, antiviral, and anticancer agent, making it a valuable subject for further research.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is known to:

- Inhibit Enzymatic Activity : Quinoxaline derivatives often act as inhibitors for specific enzymes, impacting metabolic pathways crucial for microbial survival and proliferation.

- Interfere with Cellular Processes : The compound may disrupt cellular functions by binding to receptors or other cellular targets, leading to altered physiological responses.

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism involved disruption of bacterial cell wall synthesis.

- Anticancer Properties : Research indicated that this compound could induce apoptosis in various cancer cell lines through the activation of caspase pathways. In vitro assays showed a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Biodegradation Studies : Strain CNP-8 was identified as capable of utilizing this compound as a sole carbon source, leading to complete degradation within 36 hours. This study highlighted the compound's environmental relevance and potential applications in bioremediation strategies .

Research Findings

Recent studies have explored the synthesis and modification of this compound derivatives to enhance their biological activity:

- Structural Modifications : Variations in the quinoxaline structure have led to compounds with improved efficacy against specific pathogens or enhanced cytotoxicity against cancer cells.

- Mechanistic Insights : Investigations into the interaction of these compounds with cellular targets have provided insights into their modes of action, informing future drug design efforts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-nitroquinoxaline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of quinoxaline derivatives often involves halogenation and nitration steps. For example, 2-Hydroxyquinoxaline is synthesized via cyclization of o-phenylenediamine derivatives under acidic conditions . For this compound, analogous strategies may involve chlorination (e.g., using POCl₃) followed by nitration. Optimization requires monitoring reaction temperature, stoichiometry, and purification via recrystallization or column chromatography. Reaction progress can be tracked using TLC and confirmed via NMR or mass spectrometry.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.

- IR Spectroscopy : To identify functional groups (e.g., nitro groups at ~1520 cm⁻¹) .

- Mass Spectrometry (EI-MS) : For molecular ion peak confirmation and fragmentation analysis.

- XRD : For crystal structure determination if single crystals are obtained.

Cross-referencing with databases like NIST Chemistry WebBook ensures accurate interpretation .

Q. What safety protocols must be followed when handling this compound?

- Methodological Answer : Safety data sheets for similar compounds (e.g., 5-Quinoxalinol) highlight critical precautions:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers away from oxidizers and moisture .

- Spill Management : Neutralize with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites (e.g., chloro vs. nitro substituents). For example, Fukui indices may reveal preferential attack at the chlorine-bearing carbon. Molecular dynamics simulations can further assess solvent effects on reaction kinetics. Validate predictions experimentally using kinetic studies and substituent variation .

Q. How should researchers resolve contradictions in reported solubility data for this compound across solvent systems?

- Methodological Answer : Systematic replication under controlled conditions is essential. For instance:

- Variable Testing : Measure solubility in polar (DMSO, DMF) vs. non-polar (hexane) solvents at 25°C and 60°C.

- Data Analysis : Use ANOVA to identify outliers or batch-dependent impurities. Cross-check with HPLC purity assessments .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 2-Chloro-5-nitrobenzoic acid) to identify trends .

Q. What strategies enhance the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) paired with ligands (XPhos) improve selectivity for chloro-substituted positions.

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to stabilize transition states.

- Directed Metalation : Introduce directing groups (e.g., -OMe) to steer coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.